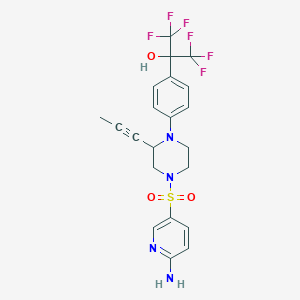

AMG-3969

Description

Role of Glucokinase in Glucose Metabolism and Homeostasis

Glucokinase, also known as hexokinase IV or hexokinase D, is an enzyme predominantly found in the liver and pancreatic beta-cells, playing a critical role in glucose metabolism. wikipedia.orgoup.com It acts as a glucose sensor, triggering metabolic shifts in response to fluctuating glucose levels, such as those occurring after a meal or during fasting. wikipedia.org GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, the initial step in both glycogen (B147801) synthesis and glycolysis in the liver. wikipedia.org This process is crucial for the postprandial removal of glucose from the bloodstream and maintaining hepatic glycogen stores. wikipedia.orgnih.gov In pancreatic beta-cells, GK's glucose-sensing function is essential for triggering insulin (B600854) secretion as blood glucose rises. wikipedia.orgnih.govendocrine.org Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to remain active over the physiological range of glucose concentrations (typically 4–10 mM). wikipedia.org

Glucokinase Regulatory Protein as an Endogenous Inhibitor of Glucokinase Activity

Glucokinase Regulatory Protein (GKRP), encoded by the GCKR gene, is primarily expressed in hepatocytes and functions as an endogenous inhibitor of GK activity. nih.govfrontiersin.orgwikipedia.org GKRP binds to GK, forming an inhibitory complex that sequesters GK, mainly in the nucleus of liver cells, particularly during periods of low glucose availability, such as fasting. wikipedia.orgresearchgate.netresearchgate.net This nuclear sequestration prevents GK from phosphorylating glucose, thereby avoiding a futile cycle of glucose phosphorylation and dephosphorylation during gluconeogenesis. wikipedia.orgresearchgate.netnih.gov GKRP is a 68-kDa protein composed of 626 amino acids. wikipedia.org

Dynamics of the Glucokinase-Glucokinase Regulatory Protein Complex in Hepatic Glucose Regulation

The interaction between GK and GKRP is dynamic and responsive to glucose levels and other metabolites, playing a crucial role in hepatic glucose regulation. In the fasting state, with low glucose concentrations, GKRP binds to GK and sequesters it in the hepatocyte nucleus, effectively inhibiting its activity. wikipedia.orgresearchgate.netresearchgate.net As glucose levels rise, such as after a meal, high glucose concentrations disrupt the GK-GKRP complex, leading to the dissociation of GK from GKRP. frontiersin.orgwikipedia.org The released GK then translocates to the cytoplasm, where it can actively phosphorylate glucose, initiating glucose uptake and storage pathways like glycogen synthesis. frontiersin.orgwikipedia.org This translocation and activation are vital for clearing excess glucose from the bloodstream. The binding of GKRP to GK involves hydrophobic interactions, with GKRP locking a small domain of GK, thereby inhibiting its activity. pnas.org The GK-GKRP complex formation is enhanced by fructose (B13574) 6-phosphate (F6P), while fructose 1-phosphate (F1P) disrupts the complex, promoting GK translocation to the cytoplasm. nih.govfrontiersin.orgwikipedia.org Crystal structures of GKRP and the GK-GKRP complex have provided detailed insights into these molecular interactions. nih.govresearchgate.net

Therapeutic Significance of Modulating Glucokinase Regulatory Protein for Metabolic Disorders

Modulating GKRP activity has emerged as a promising therapeutic strategy for metabolic disorders, particularly type 2 diabetes. nih.govresearchgate.netpatsnap.comnih.gov Since GKRP inhibits GK, compounds that disrupt the GK-GKRP interaction can effectively increase hepatic GK activity, even at lower glucose concentrations. patsnap.com This enhanced GK activity can lead to increased hepatic glucose uptake and utilization, potentially lowering elevated blood glucose levels characteristic of type 2 diabetes. patsnap.com Unlike direct glucokinase activators (GKAs), which may carry a risk of hypoglycemia by activating GK in pancreatic beta-cells, targeting GKRP offers a potentially liver-specific approach, as GKRP is predominantly expressed in the liver. nih.govresearchgate.netpatsnap.com Small molecules that bind to GKRP and reduce blood glucose levels have been identified in rodent models of diabetes. nih.govresearchgate.net Disrupting the GK-GKRP interaction is seen as a novel pathway for managing blood glucose levels with a potentially reduced risk of hypoglycemia compared to some GK activators. researchgate.netnewdrugapprovals.org Furthermore, modulating GKRP may also have implications for non-alcoholic fatty liver disease (NAFLD), as GK activity influences lipid metabolism. patsnap.comnih.gov Enhancing GK activity through GKRP inhibition could promote better glucose utilization and reduce de novo lipogenesis. patsnap.com

Structure

3D Structure

Properties

Molecular Formula |

C21H20F6N4O3S |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

2-[4-[4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29) |

InChI Key |

SIFKNECWLVONIH-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N |

Origin of Product |

United States |

Discovery and Design of Glucokinase Glucokinase Regulatory Protein Disruptors, with Focus on Amg 3969

Initial Identification of Small Molecule Disruptors of Glucokinase-Glucokinase Regulatory Protein Interaction

The pursuit of small molecules capable of disrupting the GK-GKRP interaction began with the aim of identifying compounds that could allosterically modulate GK activity by targeting its endogenous inhibitor, GKRP. High-throughput screening (HTS) approaches were employed to identify initial hit compounds that could interfere with the binding of GK to GKRP. dntb.gov.ua These screening efforts sought molecules that could effectively reverse the inhibitory effect of GKRP on GK activity and promote the translocation of GK from the nucleus to the cytoplasm in hepatocytes. The identification of such small molecules represented a novel avenue for potentially managing blood glucose levels, particularly in the context of type 2 diabetes mellitus. medchemexpress.com Early investigations successfully identified lead molecules that demonstrated the ability to disrupt the GK-GKRP complex in vitro and in vivo, providing proof-of-concept for this therapeutic strategy.

Rational Design and Optimization Strategies for Enhanced Efficacy

Following the identification of initial hit compounds, rational design and optimization strategies were crucial for developing more potent and effective GK-GKRP disruptors like AMG-3969. Structure-based drug design played a significant role in this process. medchemexpress.com Crystallographic studies of GKRP, both alone and in complex with small molecules, provided valuable insights into the binding sites and interaction modes. dntb.gov.ua For instance, co-crystal structures revealed previously unknown binding pockets within GKRP distinct from the phosphofructose-binding site, which are targeted by these disruptors. dntb.gov.ua

Optimization efforts focused on improving various properties of the initial hits, including potency, metabolic stability, and pharmacokinetic profiles. Structure-activity relationship (SAR) investigations were conducted to understand how chemical modifications influenced the compounds' ability to disrupt the GK-GKRP interaction and promote GK translocation. Computational modeling approaches also contributed to the design process by helping to investigate protein-protein interactions and guide the design of modulators. By leveraging structural information and employing iterative design and synthesis cycles, researchers were able to refine the chemical structures of the disruptors to enhance their binding affinity for GKRP and their efficacy in cellular and animal models.

Development and Refinement from Predecessor Compounds (e.g., AMG-1694)

The development of this compound involved refinement from earlier generation compounds, notably AMG-1694. AMG-1694 was identified as a potent small-molecule disruptor of the GK-GKRP interaction that demonstrated the ability to normalize blood glucose levels in several rodent models of diabetes. dntb.gov.ua It effectively reversed the inhibitory effect of GKRP on GK activity and promoted GK translocation in isolated hepatocytes and in the liver in vivo. A co-crystal structure of human GKRP in complex with AMG-1694 provided key structural information, revealing a novel binding pocket in GKRP. dntb.gov.ua

Despite its promising in vitro potency and proof-of-concept in vivo, AMG-1694 faced limitations, such as high metabolic turnover, which restricted its further advancement. Guided by metabolite identification and structure-based design, optimization efforts were undertaken to address these shortcomings. This led to the discovery and development of this compound, an analogue designed to possess improved metabolic stability while retaining potent GK-GKRP disruptive activity. medchemexpress.com this compound demonstrated greater efficacy in various mouse models of diabetes compared to earlier compounds, including AMG-1694, and showed dose-dependent reductions in blood glucose levels. dntb.gov.ua The successful refinement from AMG-1694 to this compound highlights the iterative nature of drug discovery and the importance of optimizing lead compounds for improved pharmacological properties. medchemexpress.com

This compound is characterized as a potent GK-GKRP interaction disruptor with an IC₅₀ of 4 nM. It exhibits potent cellular activity with an EC₅₀ of 0.202 μM and an IC₅₀ of 4 nM, effectively reversing GKRP's inhibitory effect and promoting GK translocation in isolated hepatocytes. In diabetic rodent models such as db/db, ob/ob, and diet-induced obese (DIO) mice, this compound significantly lowered blood glucose levels in a dose-dependent manner. For example, a dose of 100 mg/kg in db/db mice showed a significant reduction in blood glucose, with robust efficacy observed at the 8-hour time point. Notably, this compound was ineffective in lowering blood glucose in normoglycemic mice, suggesting a reduced risk of hypoglycemia compared to direct GK activators. medchemexpress.com

Data Table: In Vitro Potency of this compound

| Assay | Metric | Value |

| GK-GKRP Interaction | IC₅₀ | 4 nM |

| Cellular Activity | EC₅₀ | 0.202 μM |

| GKRP Inhibition Reversal | IC₅₀ | 4 nM |

| GK Translocation (mGK) | EC₅₀ | 0.2 μM |

Data Table: In Vivo Efficacy of this compound in db/db Mice

| Dose (mg/kg) | Blood Glucose Reduction at 8h |

| 100 | 56% |

Advanced Chemical Synthesis Methodologies of Amg 3969

Nonracemic Synthesis Approaches

A pivotal aspect of the refined synthetic strategy for AMG-3969 is the implementation of a nonracemic synthesis nih.govnih.govsigmaaldrich.com. This approach was developed to overcome limitations of earlier routes that yielded a racemic mixture requiring late-stage chiral separation sigmaaldrich.com. The nonracemic synthesis is characterized by key features, including an asymmetric construction of the 2-alkynyl piperazine (B1678402) core and a strategic base-promoted isomerization step for stereochemical control nih.govnih.govsigmaaldrich.com.

Base-Promoted Isomerization for Stereochemical Control

A critical step within the asymmetric synthesis of the 2-alkynyl piperazine core is a base-promoted isomerization nih.govnih.govsigmaaldrich.com. This transformation involves the rearrangement of a 2-propargyl piperazine intermediate to the desired 2-propynyl piperazine nih.gov. Studies demonstrated that this prototropic rearrangement, facilitated by a base such as potassium t-butoxide (KOtBu), proceeds with high stereochemical fidelity sigmaaldrich.comsigmaaldrich.comnih.gov. Crucially, this isomerization occurs without significant racemization, ensuring that the enantiopurity established earlier in the synthesis is maintained through this key step sigmaaldrich.comnih.gov. This controlled isomerization is therefore integral to the successful nonracemic production of the this compound core structure nih.govnih.govsigmaaldrich.comsigmaaldrich.comnih.gov.

| Synthetic Route | Starting Material | Number of Steps | Overall Yield |

| Original Discovery | 2-piperazinone | 7 | 14% |

| Revised/Optimized | Boc-(S)-propargylglycine | 5 | 26% |

Molecular and Cellular Mechanism of Action of Amg 3969

Comprehensive Disruption of the Glucokinase-Glucokinase Regulatory Protein Interaction

Glucokinase (GK) is a key enzyme in glucose metabolism, particularly in the liver, where it facilitates glucose uptake and glycogen (B147801) synthesis. nih.govresearchgate.net Glucokinase regulatory protein (GKRP) acts as an endogenous inhibitor of GK, binding to it and sequestering it in the hepatocyte nucleus during periods of low glucose. nih.govresearchgate.net This interaction prevents GK from phosphorylating glucose in the cytoplasm, thus avoiding a futile cycle during fasting. nih.govresearchgate.net

AMG-3969 functions by disrupting the interaction between GK and GKRP. nih.govresearchgate.netnih.govprobechem.com This disruption releases GK from its inhibitory binding to GKRP, allowing it to translocate to the cytoplasm where it can resume its role in glucose phosphorylation. nih.govresearchgate.netnih.govprobechem.commedchemexpress.comnih.govnih.govuni.lu Studies using in vitro assays with purified recombinant human GK and rat GKRP have confirmed the effectiveness of this compound in disrupting this complex. nih.gov The binding site for this compound on GKRP is distinct from the binding site for phosphofructose metabolites like fructose (B13574) 6-phosphate, which promote the GK-GKRP interaction. nih.govresearchgate.net

Biophysical Characterization of Binding Dynamics

The binding of this compound to GKRP has been characterized through biophysical experiments, revealing a specific and dynamic interaction. nih.govtargetmol.com

Two-Step Conformational Selection Binding Mechanism with Glucokinase Regulatory Protein

Transient state binding experiments investigating the association of this compound with GKRP have indicated a two-step, conformational selection binding mechanism. nih.govpatsnap.com This mechanism suggests that GKRP exists in at least two distinct conformations in solution. nih.gov this compound preferentially binds to a less prevalent, or "rare," conformation of GKRP. nih.govpatsnap.com Upon binding, this compound shifts the conformational distribution of GKRP towards this specific, ligand-bound state. nih.gov

Kinetic analyses of the binding process have provided insights into the rates of conformational change and binding. The association rate (kobs) for this compound binding to GKRP decreases with increasing ligand concentration, supporting a two-step mechanism over a direct one-step binding. nih.gov

Data from transient-state kinetic assays:

| Parameter | Value (in absence of Fructose 6-phosphate) | Unit |

| k1 (forward conformational change) | 0.10 | s-1 |

| k-1 (reverse conformational change) | 3.4 | s-1 |

| K1 (conformational change equilibrium constant) | 0.03 | dimensionless |

| k2/k-2 (ratio of forward to reverse binding rates) | 9.9 x 106 | dimensionless |

| Intrinsic dissociation constant (Kd) from rare GKRP* conformation | 1.0 x 10-7 | M |

The equilibrium constant K1 indicates that the this compound-associating conformation of GKRP constitutes approximately 3% of the total protein population in solution. nih.govpatsnap.com

Interaction with Specific Glucokinase Regulatory Protein Conformations

Structural studies, including crystal structures of GKRP in complex with disruptors like AMG-1694 (a related compound), have provided molecular details about the binding site of these molecules. nih.govresearchgate.netnih.gov These disruptors bind to a site on GKRP formed by residues from the N-terminus, the cap domain, and other structural regions. nih.gov

The N-terminus of GKRP is known to adopt different conformations. nih.gov Ligands that promote the GK-GKRP complex, such as fructose 6-phosphate, favor an extended conformation of the N-terminus, which facilitates favorable interactions between GKRP and GK. nih.govpatsnap.comacs.org Conversely, disruptors like this compound promote a more compact N-terminus. nih.govpatsnap.comacs.org In this "binding impaired" conformation, a key arginine residue involved in the interaction with GK appears to be stabilized in an orientation that prevents optimal binding, partly through interactions with other residues like tyrosine 75. nih.govpatsnap.comacs.org This reorganization of interfacial residues at the N-terminus of GKRP by this compound binding is a proposed mechanism for its disruptive effect on the GK-GKRP interaction. nih.gov

Functional Modulation of Glucokinase Activity

By disrupting the interaction with GKRP, this compound functionally modulates glucokinase activity. probechem.commedchemexpress.comnih.govnih.gov

Reversal of Endogenous Glucokinase Regulatory Protein-Mediated Glucokinase Inhibition

GKRP acts as a competitive inhibitor of GK activity. patsnap.com By binding to GKRP, this compound effectively reverses this endogenous inhibition. nih.govresearchgate.netprobechem.commedchemexpress.comambeed.cn In vitro assays using isolated hepatocytes have demonstrated that this compound potently reverses the inhibitory effect of GKRP on GK activity. nih.govresearchgate.netprobechem.commedchemexpress.comtargetmol.comambeed.cn This leads to an increase in the effective enzymatic activity of GK. researchgate.nettargetmol.com

This compound has been reported to have an IC50 of 4 nM in disrupting the GK-GKRP interaction in a cell-free system. probechem.commedchemexpress.comtargetmol.commybiosource.com In cellular assays using isolated hepatocytes, it exhibits potent cellular activity with an EC50 of 0.202 μM. medchemexpress.comtargetmol.com

Promotion of Glucokinase Translocation from Nucleus to Cytoplasm in Hepatocytes

In hepatocytes, GK is sequestered in the nucleus when bound to GKRP, particularly during fasting. nih.govresearchgate.net The disruption of the GK-GKRP complex by this compound promotes the translocation of GK from the nucleus to the cytoplasm. nih.govresearchgate.netnih.govprobechem.commedchemexpress.comnih.govnih.govuni.luacs.orgciteab.com This movement to the cytoplasm is crucial because GK exerts its glucose phosphorylating activity primarily in the cytoplasm. nih.govresearchgate.net

Studies in isolated hepatocytes and in vivo have shown that this compound effectively promotes GK translocation. nih.govresearchgate.netprobechem.commedchemexpress.comambeed.cn This translocation is a direct consequence of the disruption of the GK-GKRP interaction, freeing GK to move into the cytoplasmic compartment where it can participate in glucose metabolism. nih.govresearchgate.net The robust pharmacodynamic response of GK translocation has been observed with this compound, with an EC50 of 0.2 μM for mouse GK translocation in isolated hepatocytes. probechem.com

Biochemical Pathways Influenced by Glucokinase-Glucokinase Regulatory Protein Disruption

The disruption of the GK-GKRP complex by compounds like this compound primarily impacts hepatic glucose metabolism by increasing the availability of active GK in the cytoplasm of hepatocytes nih.govresearchgate.nettargetmol.com. This increased cytosolic GK activity enhances the phosphorylation of glucose to glucose-6-phosphate, a crucial step in glucose utilization and storage pathways nih.govresearchgate.net.

The regulation of GK by GKRP is a critical metabolic switch that responds to feeding and fasting states, influencing energy storage and release pathways nih.gov. By disrupting this interaction, this compound effectively biases the system towards a state of increased glucose metabolism in the liver, similar to a fed state, even under conditions where GK would typically be inhibited and sequestered nih.govresearchgate.netnih.gov. This leads to increased glucose uptake and metabolism by hepatocytes nih.govresearchgate.net.

Research findings demonstrate that this compound potently reverses the inhibitory effect of GKRP on GK activity in vitro, specifically in isolated hepatocytes medchemexpress.comtargetmol.commedchemexpress.com. This reversal of inhibition is a direct consequence of the disruption of the GK-GKRP complex, allowing GK to become catalytically active nih.govresearchgate.nettargetmol.com.

Impact on Hepatic Carbohydrate Oxidation

A significant consequence of increased cytosolic GK activity due to GK-GKRP disruption is an enhanced rate of hepatic carbohydrate oxidation. By promoting glucose phosphorylation, this compound channels more glucose into metabolic pathways that lead to its oxidation for energy production nih.gov.

Studies using indirect calorimetry have shown that treatment with GK-GKRP disruptors, including this compound, leads to a switch towards glucose oxidative metabolism nih.govnih.gov. This compound has been observed to promote carbohydrate substrate use effectively targetmol.commedchemexpress.comprobechem.com. This is evidenced by extended changes to carbohydrate oxidation, as indicated by an increased respiratory exchange ratio (RER) that can persist for an extended period after a single dose researchgate.netmedchemexpress.comtargetmol.commedchemexpress.com. An increased RER typically signifies a greater reliance on carbohydrate metabolism for energy compared to fat metabolism.

Research in diabetic rodent models, such as db/db mice, has shown that this compound is highly effective in promoting carbohydrate substrate utilization targetmol.commedchemexpress.comprobechem.com. This increased carbohydrate oxidation contributes to the glucose-lowering effects observed with this compound in these models researchgate.netmedchemexpress.comtargetmol.com. The precise mechanism by which GKRP inhibition leads to increased hepatic carbohydrate oxidation involves the increased flux of glucose through glycolysis and subsequent entry into the tricarboxylic acid (TCA) cycle.

Detailed research findings on the impact of this compound on hepatic carbohydrate oxidation include observations of increased respiratory exchange ratio in treated mice researchgate.netmedchemexpress.comtargetmol.commedchemexpress.com.

| Observation | Effect of this compound Treatment | Reference |

| Respiratory Exchange Ratio (RER) | Increased, extended changes observed into the next night and day | researchgate.netmedchemexpress.comtargetmol.commedchemexpress.com |

| Carbohydrate Substrate Use | Highly effective promotion of use | targetmol.commedchemexpress.comprobechem.com |

| Glucose Oxidative Metabolism Switch | Observed via indirect calorimetry | nih.govnih.gov |

These findings collectively indicate that the disruption of the GK-GKRP complex by this compound significantly influences hepatic metabolism by increasing the availability and activity of GK, thereby promoting hepatic carbohydrate oxidation.

Preclinical Pharmacological and Mechanistic Characterization

In Vitro Studies and Cell-Based Assays

In vitro and cell-based assays have been crucial in understanding how AMG-3969 affects glucokinase activity and localization. These studies provide insights into the compound's direct interaction with the GCK-GKRP complex and its impact on cellular glucose metabolism.

Assessment of Glucokinase Translocation in Isolated Hepatocytes

Glucokinase translocation is a key regulatory mechanism for glucose metabolism in hepatocytes. Under fasting conditions, GKRP sequesters glucokinase in the nucleus, rendering it inactive. researchgate.netnih.gov Upon increased glucose levels, glucokinase translocates to the cytoplasm, where it can phosphorylate glucose. newdrugapprovals.org Studies using isolated hepatocytes have shown that this compound promotes the translocation of glucokinase from the nucleus to the cytoplasm. researchgate.netnih.govmedchemexpress.commedchemexpress.comambeed.cn This effect is a direct consequence of this compound disrupting the inhibitory interaction between GCK and GKRP. researchgate.netnih.gov The promotion of GK translocation by this compound has been observed in primary rat hepatocytes. nih.gov

Determination of Potency in Glucokinase-Glucokinase Regulatory Protein Interaction Assays

This compound is characterized as a potent disruptor of the glucokinase-glucokinase regulatory protein interaction. In cell-free assays, this compound has demonstrated an IC50 value of 4 nM for disrupting the GK-GKRP complex. medchemexpress.commedchemexpress.comadooq.commedchemexpress.comadooq.commybiosource.comprobechem.com This indicates a high potency in interfering with the binding of GKRP to GCK, thereby releasing active glucokinase. The compound does not directly block the GK binding site. probechem.com In vitro assays using purified recombinant human GCK and rat GKRP have confirmed the effectiveness of this compound in disrupting the complex and restoring GCK enzymatic activity. nih.gov Mechanistic studies suggest that this compound utilizes a two-step conformational selection mechanism to associate with a rare conformation of GKRP. nih.govpatsnap.com

Data from In Vitro Assays:

| Assay | Result (IC50 or EC50) | Notes | Source |

| GK-GKRP Interaction (cell-free) | 4 nM (IC50) | Potent disruptor of the complex. | medchemexpress.commedchemexpress.comadooq.commedchemexpress.comadooq.commybiosource.comprobechem.com |

| Glucokinase Translocation (isolated hepatocytes) | 0.202 µM (EC50) | Promotes nuclear-to-cytoplasmic translocation. | medchemexpress.commedchemexpress.comprobechem.com |

In Vivo Efficacy Studies in Animal Models of Metabolic Disease

Preclinical in vivo studies have evaluated the efficacy of this compound in various rodent models of metabolic disease, particularly those exhibiting characteristics of type 2 diabetes. These models help to understand the compound's effects on blood glucose control and other metabolic parameters in a living system.

Efficacy in Genetically Modified Diabetic Rodent Models (e.g., db/db, ob/ob mice)

This compound has demonstrated efficacy in genetically modified diabetic rodent models, including db/db and ob/ob mice. researchgate.netmedchemexpress.commedchemexpress.comadooq.commybiosource.comprobechem.com In db/db mice, a model characterized by leptin receptor deficiency leading to severe diabetes and obesity, this compound significantly lowers blood glucose levels in a dose-dependent manner. medchemexpress.commedchemexpress.comambeed.cntargetmol.com A significant reduction in blood glucose, specifically a 56% reduction, was observed at the 8-hour time point in db/db mice treated with 100 mg/kg of this compound. medchemexpress.commedchemexpress.comtargetmol.com In ob/ob mice, which are deficient in leptin and exhibit obesity and diabetes, this compound also normalized blood glucose levels. researchgate.netmedchemexpress.comnih.gov

Efficacy in Diet-Induced Diabetic Rodent Models (e.g., DIO mice)

Diet-induced obese (DIO) mice are another widely used model for studying type 2 diabetes, as they develop obesity and insulin (B600854) resistance when fed a high-fat diet. this compound has shown efficacy in lowering blood glucose levels in DIO mice. medchemexpress.commedchemexpress.comnih.gov Similar to genetically modified models, this compound normalized blood glucose levels in DIO mice. researchgate.net Studies have also indicated that this compound is highly effective in promoting carbohydrate substrate use and exhibits extended changes to carbohydrate oxidation in DIO mice. medchemexpress.commedchemexpress.comtargetmol.com

Distinct Effects in Diabetic versus Normoglycemic Animal Models

A notable finding in the preclinical characterization of this compound is its distinct effect on blood glucose levels in diabetic versus normoglycemic animals. Unlike some glucokinase activators that can induce hypoglycemia in normoglycemic subjects, this compound specifically lowers blood glucose in diabetic rodent models (db/db, ob/ob, and DIO mice) but does not significantly reduce blood glucose in normoglycemic animals, such as C57BL/6 (B6) mice or Wistar rats. researchgate.netnih.govnewdrugapprovals.orgmedchemexpress.commedchemexpress.comambeed.cnnih.govtargetmol.comelsevier.esresearchgate.net This differential effect suggests a lower potential risk of hypoglycemia, which is a significant advantage for diabetes therapies. researchgate.netnih.govnewdrugapprovals.orgelsevier.esresearchgate.net This finding supports the mechanism of action, where this compound primarily acts by releasing glucokinase from GKRP inhibition, an interaction that is more prevalent in the liver under hyperglycemic conditions.

Summary of In Vivo Efficacy:

| Animal Model | Model Type | Efficacy on Blood Glucose Lowering | Notes | Source |

| db/db mice | Genetic Diabetic | Effective, Dose-dependent | Significant reduction observed (e.g., 56% at 100 mg/kg). | researchgate.netmedchemexpress.commedchemexpress.comambeed.cnadooq.commybiosource.comprobechem.comtargetmol.com |

| ob/ob mice | Genetic Diabetic | Effective | Normalized blood glucose levels. | researchgate.netmedchemexpress.comnih.govadooq.commybiosource.com |

| DIO mice | Diet-Induced Diabetic | Effective | Normalized blood glucose levels; promotes carbohydrate oxidation. | researchgate.netmedchemexpress.commedchemexpress.comnih.govadooq.commybiosource.comprobechem.comtargetmol.com |

| Normoglycemic mice (B6) | Normoglycemic | Ineffective | No significant reduction in blood glucose. | medchemexpress.commedchemexpress.comtargetmol.comelsevier.es |

| Normoglycemic rats (Wistar) | Normoglycemic | Ineffective | Blood glucose lowering restricted to diabetic animals with AMG-1694. | nih.govnih.gov |

Preclinical Pharmacokinetic Profiles in Relevant Species

Preclinical pharmacokinetic (PK) profiling of this compound has been conducted in relevant animal species, primarily rats and mice, to understand its absorption, distribution, metabolism, and excretion characteristics prior to potential clinical development.

Studies have indicated that this compound possesses favorable in vivo pharmacokinetic properties in rats, with reported values of 75% medchemexpress.comtargetmol.commedchemexpress.com. This suggests a reasonable extent of systemic exposure following administration in this species.

In addition to studies in rats, preclinical investigations have also involved the assessment of this compound in mouse models, particularly in the context of efficacy studies in diabetic models such as db/db mice. Analysis of drug exposure in whole blood samples from db/db mice has been performed at various time points post-treatment to correlate exposure with observed pharmacodynamic effects targetmol.commedchemexpress.com.

Structure Activity Relationship Sar and Structural Biology

Comprehensive Structure-Activity Relationship Investigations

Comprehensive structure-activity relationship (SAR) investigations have been conducted on series of compounds, including the N-Arylsulfonamido-N'-arylpiperazine series, to identify potent disruptors of the GK-GKRP interaction. These studies aimed to understand how modifications to the chemical structure of lead compounds, such as AMG-3969, affect their ability to disrupt the GK-GKRP complex and restore GK activity. nih.govacs.org

Analysis of Chemical Modifications within Specific Regions (e.g., Aryl Carbinol Group)

SAR investigations have specifically focused on analyzing chemical modifications within distinct regions of the molecule, such as the aryl carbinol group of the N-arylsulfonamido-N'-arylpiperazine series. These studies were guided by structural information, including X-ray co-crystal structures, to inform the design of new analogs. nih.govacs.org Modifications in this region have led to the identification of potent GK-GKRP disruptors with diverse functionalities. nih.govacs.org

Correlation of Structural Variations with Glucokinase-Glucokinase Regulatory Protein Disrupting Potency

The structural variations introduced during SAR studies have been correlated with the potency of the compounds in disrupting the GK-GKRP interaction. For example, this compound has been identified as a potent disruptor with an IC₅₀ of 4 nM in cell-free assays. fishersci.noadooq.comtargetmol.commedchemexpress.com SAR studies around the aryl carbinol group of this compound led to the identification of derivatives with potent GK-GKRP disrupting properties. evitachem.com These investigations have been crucial in optimizing the initial screening hits and identifying compounds with improved potency and favorable properties. nih.govacs.orgnewdrugapprovals.org

Elucidation of Glucokinase Regulatory Protein Binding Pocket

The binding pocket of GKRP for small molecule disruptors like this compound has been a key area of investigation to understand the mechanism of interaction.

X-Ray Co-Crystal Structure Analysis of Compound-Glucokinase Regulatory Protein Complexes

X-ray co-crystal structure analysis of GKRP in complex with compounds like this compound has been instrumental in elucidating the binding site and the nature of the interactions. nih.govacs.orgnih.gov These structures have revealed that this compound binds to GKRP at the confluence of the N-terminus, the cap domain, and the sugar isomerase domains. nih.gov The analysis of these co-crystal structures has guided SAR investigations and the design of more potent disruptors. nih.govacs.org While a co-crystal structure of human GKRP in complex with AMG-1694 (a related disruptor) revealed a previously unknown binding pocket distinct from the phosphofructose-binding site, studies with this compound have provided specific details about its interaction within a conserved binding site in GKRP. nih.govnih.govnih.gov

Translational Research Implications and Future Academic Directions

Novel Cellular Mechanisms for Glucose Homeostasis Regulation

Glucokinase (GK) is a pivotal enzyme in glucose metabolism, particularly in hepatocytes, where it facilitates glucose uptake and glycogen (B147801) synthesis and suppresses glucose production. mpg.deciteab.com The activity of GK in the liver is subject to regulation by the glucokinase regulatory protein (GKRP). mpg.deciteab.comamericanelements.com During fasting conditions, GKRP binds to GK and sequesters it within the nucleus of hepatocytes, effectively removing it from the cytoplasm where glucose phosphorylation occurs. mpg.deciteab.comamericanelements.com

AMG-3969 functions by disrupting this inhibitory interaction between GK and GKRP. mpg.dewikipedia.orgamericanelements.comuni.lunih.govuni.lumdpi-res.comfigshare.com By interfering with the GK-GKRP complex, this compound reverses the inhibitory effect of GKRP on GK activity and promotes the translocation of GK back into the cytoplasm. mpg.deciteab.comwikipedia.orgamericanelements.comnih.govuni.lumdpi-res.com This mechanism leads to increased cytosolic GK levels and consequently enhances glucose phosphorylation and downstream metabolic processes. uni.lu Studies have shown that this compound utilizes a two-step conformational selection mechanism to bind to a specific, less common conformation of GKRP. americanelements.comamericanelements.com The binding site for this compound on GKRP is distinct from the sites where regulatory metabolites like fructose (B13574) 6-phosphate and fructose 1-phosphate bind, offering a unique mode of modulation. mpg.deciteab.comwikipedia.orguni.lu Elucidating the precise molecular basis of how small molecules like this compound modulate the GCK-GKRP interaction is crucial for the future development and refinement of therapeutic agents for metabolic diseases. americanelements.comamericanelements.com

Potential for Targeting Metabolic Disorders with Reduced Hypoglycemic Risk

Traditional approaches to enhance GK activity, such as direct GK activators, have demonstrated the ability to lower blood glucose levels. However, a significant challenge associated with some of these direct activators has been an increased risk of hypoglycemia. mpg.deciteab.comwikipedia.orgnih.govuni.lunih.gov

This compound, as a GK-GKRP disruptor, offers a potential alternative mechanism to increase GK activity. By targeting the regulatory protein rather than directly activating GK, this approach aims to restore GK function in a more physiologically controlled manner. Research in animal models of diabetes has shown that this compound effectively normalized blood glucose levels. mpg.deciteab.comwikipedia.orgnih.govuni.lumdpi-res.com Crucially, the glucose-lowering effect of this compound was observed specifically in diabetic animals and not in normoglycemic controls. mpg.deciteab.comwikipedia.orgnih.govuni.lumdpi-res.comscribd.com This differential effect suggests that targeting the GK-GKRP interaction via disruption may offer a mechanism for lowering blood glucose with a reduced potential for inducing hypoglycemia compared to some direct GK activators. mpg.deciteab.comwikipedia.orgnih.govuni.luscribd.com

The central role of the GCK-GKRP complex in hepatic glucose homeostasis positions it as a promising target for therapeutic interventions in metabolic disorders, including diabetes and potentially cardiovascular disease. americanelements.comamericanelements.com However, research also indicates that modulating GCKR activity could have broader metabolic implications. While targeting GCKR may improve glucose homeostasis, it has also been associated with potential adverse effects such as dyslipidemia and uric acid abnormalities. nih.gov Furthermore, increased hepatic GK activity resulting from GKRP inhibition could potentially lead to increased hepatic triglycerides and contribute to metabolic dysfunction-associated steatotic liver disease (MASLD), particularly in the context of diets high in fat and sugar. mpg.denih.govnih.gov These findings emphasize the importance of careful monitoring of both glucose and lipid profiles in any future clinical investigations of GK-GKRP disruptors like this compound. nih.gov

Research into Genetic Factors and Phenotype Associations (e.g., GCKR-rs1260326 and NASH susceptibility)

Genetic variations within the GCKR gene, which encodes the glucokinase regulatory protein, have been linked to various metabolic traits. americanelements.comscribd.comnih.govnih.gov One notable variant is GCKR-rs1260326 (C>T), which has been identified as a significant genetic factor associated with non-alcoholic steatohepatitis (NASH), particularly under conditions of insulin (B600854) resistance. americanelements.comnih.govprobes-drugs.org

Studies analyzing NASH clinical cohorts have revealed a complex relationship between the GCKR-rs1260326 variant and disease progression, modulated by the patient's metabolic state. The GCKR-rs1260326-T allele has been shown to elevate NASH severity in individuals with diabetes, while paradoxically offering protection against fibrosis in non-diabetic individuals. americanelements.comprobes-drugs.org This highlights the critical influence of the metabolic environment on the phenotypic expression of genetic variants and underscores the need for personalized therapeutic strategies that consider a patient's metabolic status. probes-drugs.org

Unexplored Research Avenues and Methodological Advancements

The research into this compound and its mechanism of action has opened several avenues for future academic exploration. Further studies are needed to fully elucidate the complex metabolic pathways and translational implications associated with circulating GCKR, particularly in conditions like gestational diabetes mellitus (GDM). nih.govfishersci.ca Large-scale randomized controlled trials are warranted to rigorously validate the potential therapeutic benefit of targeting GCKR for GDM and other forms of diabetes and related metabolic diseases. nih.govfishersci.ca

Continued research into the molecular intricacies of how ligands modulate the GCK-GKRP interaction is expected to directly inform the design and refinement of future therapeutic agents for both diabetes and cardiovascular disease. americanelements.comamericanelements.com Methodological advancements, such as the development and application of "in-a-dish" genotype-phenotype association strategies utilizing human organoids, offer powerful tools for gaining mechanistic insights and identifying potential diagnostic and therapeutic targets in a personalized manner. americanelements.comprobes-drugs.org These organoid-based models can facilitate the investigation of liver disease progression and the evaluation of potential treatments, supporting the development of personalized medicine approaches. probes-drugs.org The identification of disease-specific drugs and novel targeted therapeutic pathways can be further explored using these advanced models. probes-drugs.org

Furthermore, the development of assay panels utilizing human hepatocytes allows for the investigation of GCK translocation in response to small molecules, providing a relevant system for studying compound effects. uni-freiburg.de Future research could also explore alternative strategies, such as selectively activating GK or enhancing the GK-GKRP binding interaction, as potentially holistic approaches for treating metabolic diseases. nih.gov Understanding the conformational flexibility of the allosteric activation site of GK presents a key area for further drug design efforts. nih.gov Additional large-scale candidate gene studies are also necessary to deepen the understanding of the genetic underpinnings of NAFLD and identify broader genome-wide associations. probes-drugs.org Finally, the potential for GKRP disruptors to induce hypertriglyceridemia due to increased hepatic glycogen deposition and de novo lipogenesis requires further dedicated investigation. mpg.denih.gov

Q & A

Q. What is the primary mechanism of action of AMG-3969 in modulating glucose metabolism?

this compound disrupts the glucokinase (GK)-glucokinase regulatory protein (GKRP) complex by binding to GKRP, promoting the dissociation of GK from its nuclear sequestration. This facilitates GK translocation to the cytoplasm, where it enhances hepatic glucose uptake and glycolysis. The compound exhibits an IC50 of 4 nM for GK-GKRP disruption, as validated by fluorescence-based assays measuring nuclear-to-cytosolic GK redistribution .

Q. Which experimental models have been used to validate this compound’s antidiabetic effects?

Studies utilized in vitro models (e.g., HepG2 cells transfected with GK/GKRP plasmids) and in vivo rodent models, including Zucker diabetic rats and db/db mice. This compound demonstrated glucose-lowering effects in hyperglycemic models but showed no activity in normoglycemic C57BL/6 mice, highlighting its selectivity for dysregulated metabolic states .

Q. How does this compound’s efficacy compare to traditional GK activators (GKAs)?

Unlike GKAs, which directly activate GK and risk hypoglycemia, this compound indirectly enhances GK activity by disrupting its sequestration. This mechanism avoids hypoglycemia in normoglycemic models and selectively improves glucose disposal in diabetic rodents. Indirect calorimetry further revealed that this compound increases carbohydrate oxidation, a metabolic effect absent in GKA-treated models .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound concentration in in vitro studies?

Dose-response assays using fluorescence intensity measurements (e.g., 0.1–2 μM this compound) are essential. Normalized data from kinetic studies (e.g., time-dependent fluorescence decline) should be paired with curve-fitting models to determine EC50 values. Researchers must account for cell-specific GK/GKRP expression levels, as transfection efficiency impacts compound efficacy .

Q. How can researchers resolve contradictory data on this compound’s metabolic effects across rodent models?

Discrepancies in glucose-lowering efficacy (e.g., activity in db/db mice but not B6 mice) arise from model-specific GKRP expression and baseline glycemia. To address this, include complementary assays such as:

- Tissue-specific GK activity profiling (liver vs. pancreas).

- Metabolic flux analysis to quantify hepatic glucose production vs. peripheral uptake.

- Pharmacokinetic studies to verify bioavailability in target tissues .

Q. What structural features of this compound contribute to its high binding affinity for GKRP?

Crystallographic studies reveal that this compound’s sulfonamide-piperazine scaffold interacts with a Coulombic interface on GKRP. Key structural elements include:

Q. What methodologies are recommended for analyzing this compound’s impact on hepatic energy metabolism?

Q. How can researchers validate GKRP displacement in cellular assays?

Use Operetta high-content imaging to quantify GK localization (nuclear vs. cytosolic) in this compound-treated cells. Protocols include:

- Co-transfection with GFP-tagged GK and RFP-tagged GKRP.

- Image analysis software (e.g., Harmony) to calculate nuclear/cytosolic fluorescence ratios.

- Parallel measurement of GK enzymatic activity (e.g., NADH-coupled assays) to confirm functional release .

Methodological Guidelines

- Dose Selection : For in vivo studies, administer this compound at 3–10 mg/kg (oral) in diabetic rodents, monitoring glucose tolerance via OGTT .

- Data Interpretation : Normalize fluorescence-based assays to control for batch variability (). Use ANOVA with post-hoc tests for multi-group comparisons in metabolic studies .

- Ethical Compliance : Adhere to ARRIVE guidelines for rodent studies, including randomization and blinded endpoint analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.